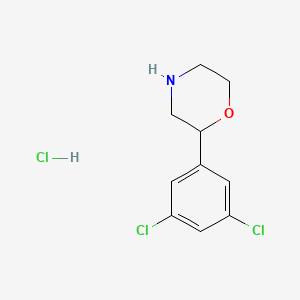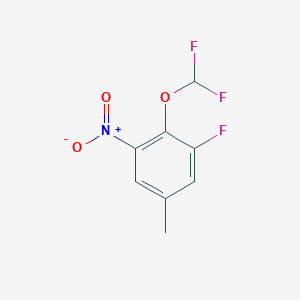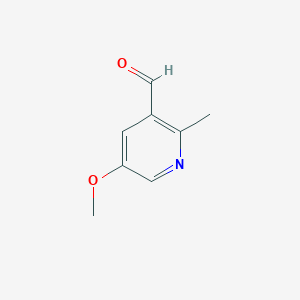![molecular formula C9H10Cl2N2 B13009371 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position . The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.
科学研究应用
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity .
相似化合物的比较
Similar Compounds
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride: Lacks the methyl group at the 3-position.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[3,4-d]pyrimidine core instead of a pyrrolo[2,3-b]pyridine core.
Uniqueness
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to the presence of both a chloromethyl group and a methyl group on the fused pyridine-pyrrole ring system. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in various research fields.
属性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-5-11-9-8(6)3-2-7(4-10)12-9;/h2-3,5H,4H2,1H3,(H,11,12);1H |
InChI 键 |
GVZVAMAWCLEEEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC2=C1C=CC(=N2)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)

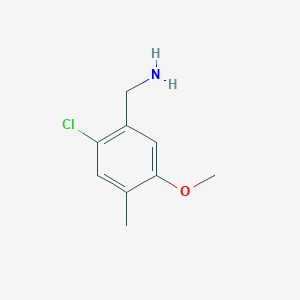
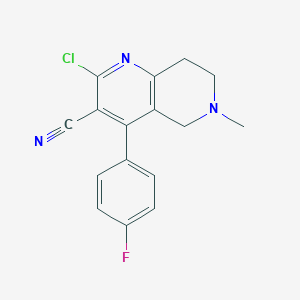
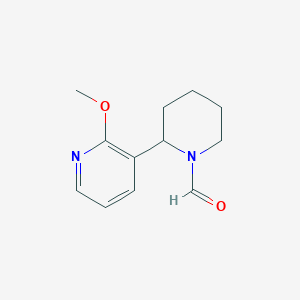
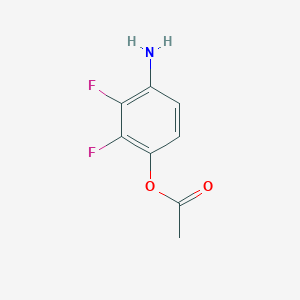
![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)
